molecular formula C18H19N5O5 B12392709 N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

Cat. No.: B12392709
M. Wt: 385.4 g/mol
InChI Key: HWSKJANFAKYDDL-UMVBOHGHSA-N
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Description

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine base attached to a sugar moiety and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, which is a derivative of ribose, is attached to the purine base through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions.

    Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the sugar moiety reacts with phenoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base, to form dihydropurine derivatives.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The purine base can interact with nucleic acids and enzymes, potentially inhibiting their function. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
  • N-(9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Uniqueness

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13-,15-/m1/s1

InChI Key

HWSKJANFAKYDDL-UMVBOHGHSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Origin of Product

United States

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